molecular formula C11H14OS B13479941 1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one

1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one

Cat. No.: B13479941
M. Wt: 194.30 g/mol
InChI Key: RBFYRIYNLYBWRB-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one is an organic compound with a molecular formula of C11H14OS It is characterized by the presence of an ethyl group attached to a phenyl ring, a methylthio group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one typically involves the reaction of 4-ethylacetophenone with methylthiol in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-2-(methylthio)ethan-1-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, affecting cellular pathways and functions.

Comparison with Similar Compounds

    1-(4-Ethylphenyl)ethan-1-one: Lacks the methylthio group, making it less reactive in certain chemical reactions.

    1-(4-Methylphenyl)-2-(methylthio)ethan-1-one: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

1-(4-ethylphenyl)-2-methylsulfanylethanone

InChI

InChI=1S/C11H14OS/c1-3-9-4-6-10(7-5-9)11(12)8-13-2/h4-7H,3,8H2,1-2H3

InChI Key

RBFYRIYNLYBWRB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CSC

Origin of Product

United States

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